molecular formula C21H13N3O5 B11653138 2-(4-nitrophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

2-(4-nitrophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11653138
M. Wt: 387.3 g/mol
InChI Key: IEAQZFLTIRXDPQ-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. . This compound, in particular, features a nitrophenyl group, a dioxoisoindole core, and a phenylcarboxamide moiety, making it a unique structure with potential for various scientific applications.

Properties

Molecular Formula

C21H13N3O5

Molecular Weight

387.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-1,3-dioxo-N-phenylisoindole-5-carboxamide

InChI

InChI=1S/C21H13N3O5/c25-19(22-14-4-2-1-3-5-14)13-6-11-17-18(12-13)21(27)23(20(17)26)15-7-9-16(10-8-15)24(28)29/h1-12H,(H,22,25)

InChI Key

IEAQZFLTIRXDPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with phthalic anhydride to form an intermediate, which is then reacted with aniline under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxoisoindole core can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-1,3-dioxo-N-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of a nitrophenyl group, a dioxoisoindole core, and a phenylcarboxamide moiety.

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